3-(Methylsulfonamido)benzoic Acid CAS number 28547-13-9
3-(Methylsulfonamido)benzoic Acid CAS number 28547-13-9
Technical Whitepaper: 3-(Methylsulfonamido)benzoic Acid CAS Number: 28547-13-9 Synonyms: 3-(Methanesulfonamido)benzoic acid; m-Methylsulfonamidobenzoic acid[1]
Executive Summary
3-(Methylsulfonamido)benzoic acid is a bifunctional aromatic scaffold widely utilized in medicinal chemistry as a "privileged structure" for fragment-based drug discovery (FBDD).[1] Characterized by a benzoic acid core substituted at the meta-position with a methylsulfonamide moiety, this compound offers two distinct chemical handles for diversification: a carboxylic acid for amide coupling or esterification, and a sulfonamide nitrogen that can participate in hydrogen bonding or further alkylation.[1] This guide details its physicochemical profile, validated synthesis protocols, and its strategic application in developing P2Y14 receptor antagonists and anti-inflammatory agents.
Physicochemical Characterization
The structural integrity of CAS 28547-13-9 relies on the electronic interplay between the electron-withdrawing sulfonamide group and the carboxylic acid.[1]
| Property | Data | Notes |
| Molecular Formula | C₈H₉NO₄S | |
| Molecular Weight | 215.23 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | DMSO, DMF, Methanol | Limited solubility in water and non-polar solvents (e.g., Hexanes).[1][2][3] |
| pKa (Predicted) | ~3.5 (COOH), ~9.8 (NH-SO₂) | The sulfonamide NH is weakly acidic.[1] |
| Boiling Point | 414.2°C (Predicted) | Decomposes before boiling at atmospheric pressure. |
| H-Bond Donors | 2 (COOH, NH) | Critical for active site binding.[1] |
| H-Bond Acceptors | 4 (C=O, S=O x2, OH) |
Spectroscopic Identity:
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¹H NMR (400 MHz, DMSO-d₆): Distinct singlet for the methyl group (~3.0 ppm), broad singlet for the sulfonamide NH (~10.0 ppm), and aromatic signals characteristic of meta-substitution (7.4–7.9 ppm).[1]
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MS (ESI): m/z 214.0 [M-H]⁻ (Negative mode preferred due to acidic protons).
Synthesis & Manufacturing Protocol
The synthesis of 3-(methylsulfonamido)benzoic acid is a nucleophilic substitution reaction where the amino group of 3-aminobenzoic acid attacks the electrophilic sulfur of methanesulfonyl chloride (MsCl).
Critical Considerations:
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Regioselectivity: The reaction must be controlled to prevent bis-sulfonylation (formation of the sulfonimide).
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Solvent Choice: Pyridine serves as both solvent and base to sponge up the HCl byproduct. Alternatively, a biphasic system (DCM/Water) with Na₂CO₃ can be used for green chemistry compliance.
Laboratory Scale Protocol (10g Scale)
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (N₂).[4]
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Dissolution: Charge the flask with 3-Aminobenzoic acid (10.0 g, 72.9 mmol) and anhydrous Pyridine (50 mL) . Cool the mixture to 0°C in an ice bath.
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Addition: Dropwise add Methanesulfonyl chloride (6.2 mL, 80.2 mmol, 1.1 eq) over 30 minutes. Note: Exothermic reaction; maintain internal temperature <5°C.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
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Quenching: Pour the reaction mixture into Ice-Water (300 mL) .
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Acidification: Slowly acidify to pH 2–3 using 6N HCl . This step protonates the pyridine and precipitates the product.
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Isolation: Filter the white precipitate via vacuum filtration. Wash the cake with cold water (3 x 50 mL) to remove pyridinium salts.
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Purification: Recrystallize from Ethanol/Water or dry under vacuum at 50°C.
Visualized Synthesis Workflow
Figure 1: Step-by-step synthesis pathway from 3-aminobenzoic acid to the target sulfonamide.
Applications in Drug Discovery
This scaffold is a "bioisostere" goldmine.[5] The sulfonamide group mimics the geometry and hydrogen-bonding capability of amides but with distinct metabolic stability and acidity profiles.
A. P2Y14 Receptor Antagonists
Recent studies (e.g., Eur. J. Med. Chem., 2025) have highlighted this scaffold in the design of P2Y14 receptor antagonists. The 3-(methylsulfonamido)benzoic acid moiety serves as the "warhead" that interacts with the receptor's polar pocket, while the aromatic ring provides a rigid spacer.
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Mechanism: The sulfonamide NH acts as a hydrogen bond donor to key residues (e.g., Asp/Glu) in the receptor active site.
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Optimization: The carboxylic acid is often converted to an amide to improve cell permeability while retaining the polar interaction via the carbonyl.
B. Fragment-Based Drug Design (FBDD)
In FBDD, this molecule is screened as a fragment. Its high ligand efficiency (LE) stems from its low molecular weight (<220 Da) and high polarity.
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Vector 1 (COOH): Used for library generation via amide coupling with diverse amines.
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Vector 2 (Aromatic Ring): Can be substituted at the 2, 4, or 6 positions to explore hydrophobic pockets.
Decision Tree: Scaffold Utilization
Figure 2: Strategic modification points for medicinal chemistry optimization.
Safety & Handling (SDS Summary)
While valuable, CAS 28547-13-9 poses specific hazards typical of acidic sulfonamides.[1]
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GHS Classification:
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation, H335)[1]
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PPE Requirements: Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.
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Storage: Store at room temperature (15–25°C) in a tightly sealed container, away from strong oxidizing agents and bases.
References
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PubChem. 3-(Methanesulfonamido)benzoic acid - Compound Summary.[1] National Library of Medicine. [Link]
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Yao, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.[1] European Journal of Medicinal Chemistry. [Link]
